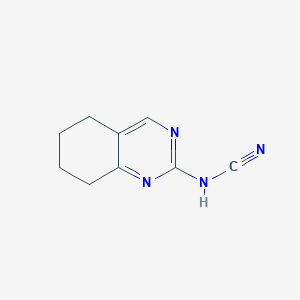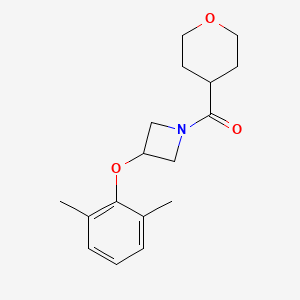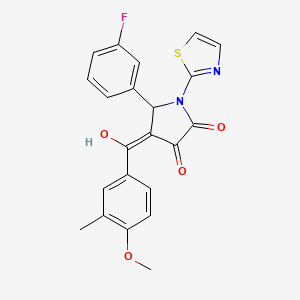
5,6,7,8-tetrahydro-2-quinazolinylcyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-tetrahydro-2-quinazolinylcyanamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide is based on its inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. 5,6,7,8-tetrahydro-2-quinazolinylcyanamide binds to the ATP-binding site of GSK-3 and prevents its phosphorylation activity. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the expression of pluripotency markers in iPSCs and enhance their differentiation potential. It has also been shown to promote the survival and proliferation of neural stem cells and mesenchymal stem cells. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to induce the expression of insulin in pancreatic β-cells and enhance their glucose-stimulated insulin secretion. Furthermore, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to inhibit the proliferation and migration of cancer cells.
実験室実験の利点と制限
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. It is also a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo experiments. However, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide also has some limitations. It has been shown to have off-target effects on other kinases, such as CDK2 and CDK5, which may affect the interpretation of experimental results. In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has poor solubility in aqueous solutions, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for the use of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, such as diabetes, neurodegenerative diseases, and cancer. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Furthermore, the development of more potent and selective GSK-3 inhibitors based on the structure of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide may lead to the discovery of new therapeutic targets and drugs.
合成法
The synthesis of 5,6,7,8-tetrahydro-2-quinazolinylcyanamide involves several steps. The first step is the preparation of 2-aminobenzonitrile, which is then reacted with ethyl acetoacetate to form 2-ethoxycarbonyl-3-cyano-4-(2-nitrophenyl)pyrrole. This compound is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-ethoxycarbonyl-3-cyano-4-(2-aminophenyl)pyrrole. Finally, this compound is reacted with formamide to form 5,6,7,8-tetrahydro-2-quinazolinylcyanamide.
科学的研究の応用
5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic β-cells. It has also been used to induce the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). In addition, 5,6,7,8-tetrahydro-2-quinazolinylcyanamide has been shown to enhance the proliferation and survival of various cell types, including neural stem cells, mesenchymal stem cells, and cancer cells.
特性
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-12-9-11-5-7-3-1-2-4-8(7)13-9/h5H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWNEZRQOGBDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)